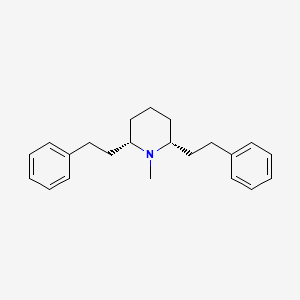
Lobelane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lobelane is a piperidine alkaloid derived from the plant genus Lobelia. It is structurally similar to lobeline, another alkaloid found in the same plants. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of drug addiction and neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lobelane can be synthesized through various chemical routes. One common method involves the reduction of lobeline. The process typically includes the following steps:
Reduction of Lobeline: Lobeline is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, often involving automated systems for reaction control and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
Lobelane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of more reduced piperidine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Reduced piperidine derivatives
Substitution: Alkylated or acylated this compound derivatives
Aplicaciones Científicas De Investigación
Chemistry: Lobelane serves as a precursor for the synthesis of other bioactive compounds and is used in studies related to alkaloid chemistry.
Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: this compound has shown promise in the treatment of drug addiction, particularly methamphetamine addiction, by inhibiting the release of dopamine.
Industry: this compound and its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates in various industrial processes.
Mecanismo De Acción
Lobelane exerts its effects primarily by interacting with the vesicular monoamine transporter 2 (VMAT2). It inhibits the uptake of dopamine into synaptic vesicles, thereby reducing the release of dopamine. This mechanism is particularly relevant in the context of drug addiction, where this compound can mitigate the effects of drugs like methamphetamine by modulating dopamine levels.
Comparación Con Compuestos Similares
Lobelane is structurally and functionally similar to other piperidine alkaloids such as lobeline and nor-lobelane. it exhibits unique properties that distinguish it from these compounds:
Lobeline: While both this compound and lobeline interact with VMAT2, this compound is more potent in inhibiting dopamine uptake.
Nor-lobelane: Nor-lobelane is another derivative with similar biological effects but differs in its affinity for VMAT2 and other molecular targets.
List of Similar Compounds
- Lobeline
- Nor-lobelane
- Sedamine
This compound’s unique potency and specificity make it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
530-51-8 |
|---|---|
Fórmula molecular |
C22H29N |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine |
InChI |
InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+ |
Clave InChI |
ISVBJSRQEBWKPB-SZPZYZBQSA-N |
SMILES isomérico |
CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
SMILES canónico |
CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



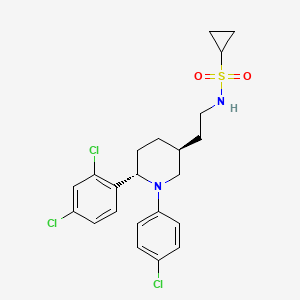
![N-[5-pyridin-4-yl-4-(3,4,5-trimethoxyphenyl)thiazol-2-yl]acetamide](/img/structure/B10790678.png)
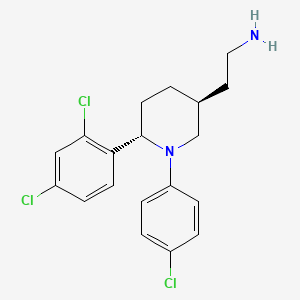

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790688.png)
![2-[(5R,7R)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790713.png)
![(R)-11-(3-methylbut-2-enyloxy)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B10790715.png)
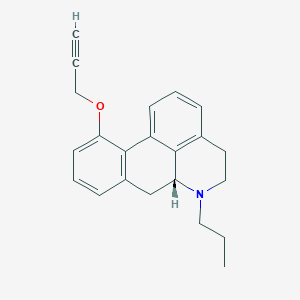
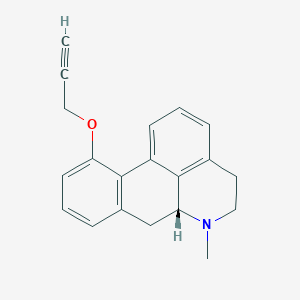
![N-Methyl-2'-methyl-furo[m]aporphine](/img/structure/B10790737.png)

![(2S,6S,2R)-2-[6-(2-Toluyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790749.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790753.png)
